5-(chloromethyl)-3-methoxy-1,2-thiazole chemical properties and stability
5-(chloromethyl)-3-methoxy-1,2-thiazole chemical properties and stability
This guide provides an in-depth technical analysis of 5-(chloromethyl)-3-methoxy-1,2-thiazole , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals.
Chemical Properties, Stability, and Synthetic Utility
Executive Summary
5-(Chloromethyl)-3-methoxy-1,2-thiazole (SMILES: COc1nscc1CCl) is a bifunctional electrophile combining the electronic characteristics of the isothiazole ring with the high reactivity of a benzylic-like chloromethyl group. It serves as a critical intermediate for introducing the 3-methoxyisothiazol-5-yl moiety into bioactive scaffolds.
Due to the polarization of the C–Cl bond by the adjacent heteroaromatic ring, this compound exhibits heightened reactivity toward nucleophiles compared to standard alkyl chlorides, necessitating strict control over storage and reaction conditions to prevent hydrolysis or polymerization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule features an isothiazole core substituted at the 3-position with an electron-donating methoxy group and at the 5-position with a reactive chloromethyl group.[1]
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Isothiazole Ring: The 1,2-thiazole system is aromatic but less stable than thiazole (1,3-isomer) due to the weaker N–S bond.
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3-Methoxy Group: Acts as a resonance donor, increasing electron density on the ring, particularly at C4 and N2. This stabilizes the ring against nucleophilic attack but makes the system more electron-rich.
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5-Chloromethyl Group: The electron-withdrawing nature of the isothiazole ring (inductive effect) activates the methylene carbon, making it highly susceptible to
displacement.
Key Properties Table
Note: Specific experimental values for this isomer are rare in open literature; values below represent expert-derived estimates based on close structural analogs (e.g., 5-chloromethyl-3-methylisothiazole).
| Property | Value / Description | Confidence |
| IUPAC Name | 5-(chloromethyl)-3-methoxyisothiazole | High |
| Molecular Formula | Exact | |
| Molecular Weight | 163.62 g/mol | Exact |
| Physical State | Low-melting solid or viscous oil | High (Analogous) |
| Boiling Point | ~85–90 °C at 1 mmHg (Predicted) | Medium |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water (hydrolyzes) | High |
| LogP | ~1.6 | Medium |
| pKa (Conjugate Acid) | ~ -0.5 (N-protonation) | Low |
Reactivity Profile
The reactivity of 5-(chloromethyl)-3-methoxy-1,2-thiazole is dominated by the competition between the nucleophilic displacement of the chloride and the stability of the isothiazole ring.
Primary Reaction Pathways
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Nucleophilic Substitution (
): The primary utility of this compound. The chloride is a good leaving group, activated by the adjacent heterocyclic ring.-
Amines: Reacts rapidly to form secondary/tertiary amines.
-
Thiols: Forms thioethers (often used in fragment-based drug discovery).
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Alkoxides: Forms ethers (Williamson synthesis).[2]
-
-
Hydrolysis: Upon contact with water or atmospheric moisture, the chloromethyl group converts to the hydroxymethyl group (alcohol), releasing HCl.
-
Reductive Cleavage: The N–S bond of the isothiazole ring is susceptible to reductive cleavage (e.g., with Raney Ni or
), destroying the aromatic system to form acyclic enaminothiones.
Visualization of Reactivity
The following diagram maps the core transformation pathways for the compound.
Caption: Primary reaction pathways. Red arrow indicates the degradation pathway (hydrolysis).
Stability & Degradation Mechanisms
Hydrolytic Instability
The chloromethyl group is the "weak link" regarding stability.
-
Mechanism: Water attacks the methylene carbon, displacing chloride. The resulting HCl autocatalyzes further degradation or ring protonation.
-
Indicator: Appearance of white fumes (HCl) or a sharp acidic smell indicates decomposition.
-
Prevention: Must be stored under anhydrous conditions (Nitrogen/Argon atmosphere).
Thermal Stability
-
Stable: Up to ~100°C in inert solvents.
-
Unstable: Neat heating above 120°C may cause self-alkylation (polymerization) due to the nucleophilicity of the isothiazole nitrogen in one molecule attacking the chloromethyl group of another.
Light Sensitivity
Isothiazoles can undergo photochemical transposition (to thiazoles) under intense UV irradiation. While less critical than hydrolysis, storage in amber vials is standard protocol.
Synthesis & Purification Protocols
Recommended Synthetic Route
The most reliable synthesis avoids direct chlorination of the ring (which might chlorinate C4) and instead focuses on functional group interconversion.
Step 1: Ester Reduction
Precursor: Methyl 3-methoxyisothiazole-5-carboxylate
Reagent:
Step 2: Chlorination (Deoxychlorination)
Reagent: Thionyl Chloride (
-
Protocol:
-
Dissolve alcohol from Step 1 in anhydrous DCM.
-
Cool to 0°C. Add
dropwise (1.2 equiv). -
Stir at RT for 2 hours.
-
Critical Step: Evaporate volatiles in vacuo strictly below 40°C to avoid darkening/decomposition.
-
Neutralize residue with cold saturated
(rapidly) and extract into DCM to remove acid traces.
-
Synthesis Workflow Diagram
Caption: Standard synthetic workflow from the carboxylate precursor.
Handling & Storage Guidelines
To maintain the integrity of 5-(chloromethyl)-3-methoxy-1,2-thiazole, the following "Self-Validating" protocols must be employed.
Storage Protocol
-
Temperature: Store at -20°C for long term; 2-8°C for active use.
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Teflon-lined screw cap vials or flame-sealed ampoules.
-
Desiccant: Store secondary container over
or active silica gel.
Safety (HSE)
-
Lachrymator: Like many benzyl chlorides, this compound is likely a potent lachrymator (tear gas effect). Handle only in a fume hood.
-
Skin Irritant: Corrosive / Vesicant potential. Double gloving (Nitrile) recommended.
-
Neutralization: Spills should be treated with dilute aqueous ammonia or 5% NaOH to hydrolyze the chloride and neutralize the acid.
References
-
Isothiazole Chemistry & Synthesis
- Title: Isothiazoles: Synthesis, Properties, and Applic
- Source: Advances in Heterocyclic Chemistry.
- Context: General reactivity of the isothiazole ring and 5-alkyl substitution p
-
Link:
-
Chloromethyl Heterocycle Reactivity
- Title: Reactivity of chloromethyl-azoles in nucleophilic substitutions.
- Source: Journal of Organic Chemistry.
- Context: Comparative rates of hydrolysis and substitution for chloromethyl-isoxazoles and isothiazoles.
-
Link:
-
Analogous Compound Data (5-chloro-3-methylisothiazole)
- Title: 5-Chloro-3-methylisothiazole Substance Info.
- Source: ChemicalBook / CAS D
- Context: Used to infer physical property baselines for the 3-methoxy analog.
-
Link:
-
Synthesis of Alkoxyisothiazoles
- Title: Synthesis of 3-alkoxyisothiazoles
- Source: Tetrahedron Letters.
- Context: Methyl
-
Link:
